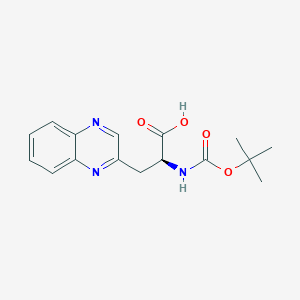
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a quinoxaline ring. The stereochemistry of the molecule is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the quinoxaline ring: The quinoxaline ring is synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable dicarbonyl compound.
Coupling reaction: The protected amino acid is coupled with the quinoxaline derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free amino acid.
Substitution reactions: The quinoxaline ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution reactions: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Deprotected amino acid: Removal of the Boc group yields the free amino acid.
Substituted quinoxaline derivatives: Substitution reactions result in various quinoxaline derivatives with different functional groups.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to various biological effects. The exact mechanism of action would depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid: Enantiomer with the ®-configuration.
Quinoxaline derivatives: Various compounds with the quinoxaline ring and different substituents.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific stereochemistry, protecting group, and the presence of the quinoxaline ring
特性
CAS番号 |
161453-38-9 |
|---|---|
分子式 |
C16H19N3O4 |
分子量 |
317.34 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |
InChIキー |
GOPADOFTCYAWLG-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


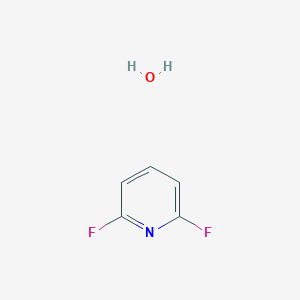
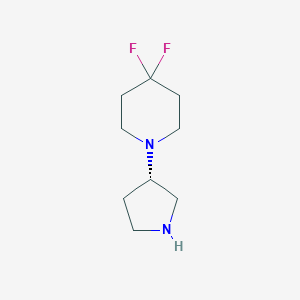
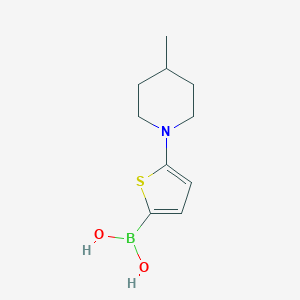
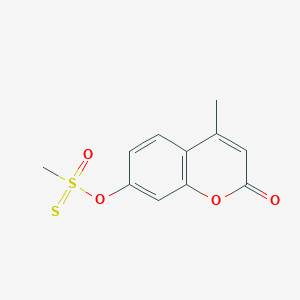
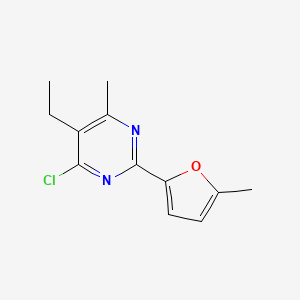

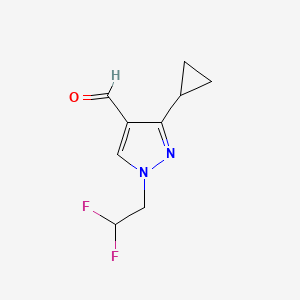
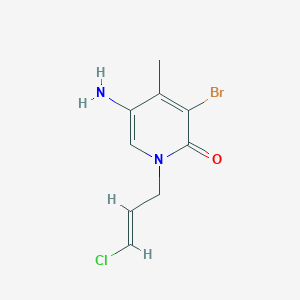
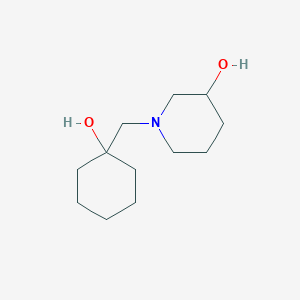
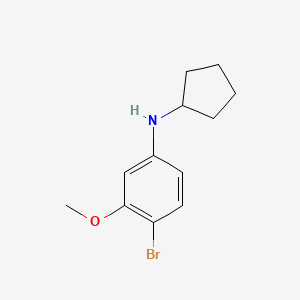
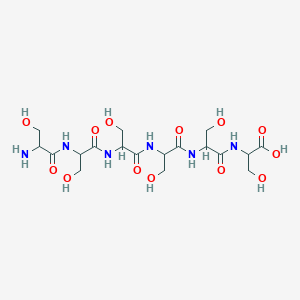
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
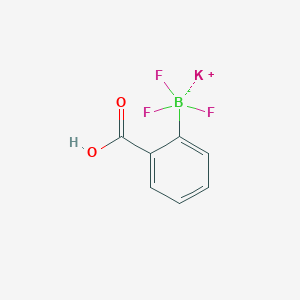
![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
